Algeldrate

aluminum absorption toxicology antacid safety

Select Algeldrate for antacid formulations requiring insoluble, non-systemic acid neutralization that does NOT elevate gastric pH above 7, thereby avoiding compensatory acid hypersecretion—a distinct advantage over soluble sodium bicarbonate. As a hydrated aluminum hydroxide gel with partial carbonate substitution, it meets USP-NF monograph standards for Al(OH)₃ content (90.0–110.0% of declared amount; dried gel ≥76.5%). For vaccine adjuvant applications, its amorphous gel structure provides proven protein adsorption and Th2-biased immunostimulation. In aluminum-sensitive contexts, consult clinical absorption data; hydrotalcite may offer lower systemic exposure.

Molecular Formula AlH5O4
Molecular Weight 96.019 g/mol
Cat. No. B8101832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlgeldrate
Molecular FormulaAlH5O4
Molecular Weight96.019 g/mol
Structural Identifiers
SMILESO.[OH-].[OH-].[OH-].[Al+3]
InChIInChI=1S/Al.4H2O/h;4*1H2/q+3;;;;/p-3
InChIKeySMYKVLBUSSNXMV-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes25 mg / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Algeldrate Procurement Guide: USP-NF Monograph Specifications and Pharmaceutical Identity


Algeldrate is the United States Adopted Name (USAN) and International Nonproprietary Name (INN) for hydrated aluminum hydroxide gel, an inorganic amphoteric compound with the molecular formula Al.3HO.H2O and CAS 1330-44-5 [1]. Under USP-NF monograph standards, Aluminum Hydroxide Gel (algeldrate) is defined as an amorphous suspension of aluminum hydroxide in which partial substitution of hydroxide by carbonate exists, containing the equivalent of not less than 90.0% and not more than 110.0% of the declared amount of Al(OH)3 [2]. The dried form of the gel contains not less than 76.5% Al(OH)3 and may contain variable amounts of basic aluminum carbonate and aluminum bicarbonate [3]. The compound is classified under ATC code A02AB02 (Aluminum compounds) and is recognized by FDA, WHO-DD, and EP monographs as a pharmaceutical antacid and adsorbent [4].

Why Algeldrate Cannot Be Simply Interchanged with Other Aluminum-Based Antacids or Alternative Neutralizers


Direct substitution among in-class aluminum antacids or alternative acid neutralizers is not scientifically supported due to material-specific differences in amorphous gel structure, partial carbonate substitution, and resulting physicochemical behavior that govern both efficacy and safety. The USP-NF monographs establish that algeldrate exists specifically as an amorphous aluminum hydroxide gel with carbonate substitution, differentiating it from crystalline aluminum hydroxide and other aluminum salts [1]. Critically, quantitative clinical data demonstrate that structurally distinct aluminum antacids differ markedly in their systemic absorption profiles—a finding that directly impacts safety considerations in chronic use or renally compromised populations [2]. The compound also differs from non-aluminum alternatives in mechanism: unlike soluble sodium bicarbonate, insoluble algeldrate does not elevate gastric pH above 7 and thus avoids triggering compensatory acid hypersecretion [3]. These quantifiable distinctions in material identity, absorption kinetics, and acid-neutralization dynamics preclude generic substitution without compromising predictable performance.

Quantitative Differentiation Evidence: Algeldrate vs. Comparators in Key Selection Dimensions


Systemic Aluminum Absorption: Algeldrate vs. Hydrotalcite in Human Cross-Over Study

In a direct head-to-head clinical cross-over study in 8 healthy human subjects, algeldrate demonstrated higher systemic aluminum absorption compared to hydrotalcite. The serum aluminum level was increased in 7 out of 8 subjects at 7 hours following intake of 6 g algeldrate, whereas no subject showed a rise in serum aluminum following intake of 8 g hydrotalcite, a dose possessing at least comparable acid-neutralizing capacity [1].

aluminum absorption toxicology antacid safety bioavailability

Acid Neutralization pH Ceiling: Algeldrate vs. Sodium Bicarbonate

Algeldrate, being insoluble Al(OH)3, does not increase gastric pH above 7 and consequently avoids triggering compensatory acid hypersecretion. In contrast, soluble sodium bicarbonate can elevate gastric pH above neutral, which may trigger the stomach to secrete excess acid in a rebound response [1].

pH regulation antacid mechanism acid rebound gastric physiology

Gel Structure and Carbonate Substitution: Algeldrate vs. Dried Gel Form

USP-NF monographs specify that Aluminum Hydroxide Gel (algeldrate suspension) contains 90.0–110.0% of the declared Al(OH)3 content, whereas the Dried Aluminum Hydroxide Gel contains not less than 76.5% Al(OH)3 and may contain variable amounts of basic aluminum carbonate and aluminum bicarbonate [1][2]. Both forms are defined as amorphous with partial substitution of hydroxide by carbonate, differentiating them from crystalline aluminum hydroxide.

USP monograph amorphous gel carbonate substitution quality control

Constipation Liability: Algeldrate vs. Magnesium-Containing Antacids

Algeldrate (aluminum hydroxide) can cause constipation because aluminum ions inhibit the contractions of smooth muscle cells in the gastrointestinal tract, slowing peristalsis and lengthening colonic transit time [1]. Formulations such as Maalox include equal concentrations of magnesium hydroxide or magnesium carbonate to provide counterbalancing laxative effects, thereby minimizing this side effect [1].

side effect profile constipation formulation selection gastrointestinal motility

Procurement-Driven Application Scenarios for Algeldrate Based on Quantitative Differentiation Evidence


Short-Term Gastric Acid Neutralization Without Acid Rebound Risk

For antacid formulations requiring gastric acid neutralization without triggering compensatory acid hypersecretion, algeldrate is mechanistically preferred over soluble alternatives such as sodium bicarbonate. The insoluble nature of Al(OH)3 prevents gastric pH from exceeding 7, thereby avoiding the acid rebound phenomenon associated with soluble neutralizers [1]. This scenario applies to OTC antacid tablets, suspensions, and combination products for symptomatic relief of heartburn and dyspepsia. Selection of algeldrate suspension (90.0–110.0% Al(OH)3 content) or dried gel form (≥76.5% Al(OH)3) should be guided by the intended dosage form and USP-NF monograph compliance requirements [2][3].

Formulations Requiring Minimal Systemic Aluminum Burden

In applications where minimizing systemic aluminum absorption is a safety priority—such as chronic antacid therapy or use in patients with compromised renal function—procurement decisions should account for differential absorption profiles among aluminum-containing compounds. Direct clinical evidence demonstrates that hydrotalcite exhibits negligible serum aluminum elevation compared to algeldrate at doses with comparable acid-neutralizing capacity [4]. Therefore, if an aluminum-based antacid must be used in aluminum-accumulation-sensitive contexts, hydrotalcite may represent a lower systemic exposure alternative. Algeldrate remains appropriate for short-term or intermittent use where its absorption profile does not present a safety concern.

Vaccine Adjuvant and Protein Stabilization Applications

Algeldrate (precipitated aluminum hydroxide gel) functions as an immunological adjuvant and vaccine stabilizer. The compound stimulates immune response by inducing uric acid release, which serves as an immunological danger signal, attracting monocytes that differentiate into dendritic cells and subsequently stimulating T cells and B cells toward a Th2 response [5]. Additionally, its protein adsorption capacity stabilizes vaccines by preventing antigen precipitation and container wall adhesion during storage [5]. This application leverages the gel structure and surface adsorption properties intrinsic to algeldrate as specified in EP monographs for hydrated aluminum hydroxide for adsorption [1].

Gastrointestinal Formulations Requiring Balanced Motility Effects

When formulating antacid products where gastrointestinal tolerability is a key selection criterion, algeldrate should be co-formulated with magnesium hydroxide or magnesium carbonate to counterbalance its constipating effects. Aluminum ions in algeldrate inhibit smooth muscle contraction and slow peristalsis, while magnesium compounds exert opposing laxative effects [5]. Procurement of algeldrate alone is indicated for applications where constipation is not a concern or where the aluminum component is intended as the sole active in a targeted formulation.

Technical Documentation Hub

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